N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

NaV1.7 inhibitor Pain research Ion channel selectivity

Ensure target fidelity in sodium‑channel research. This benzimidazole‑5‑carboxamide carries the precise 6‑(furan‑2‑yl)pyridin‑3‑yl substitution required for NaV1.7 antagonism (IC50 240 nM) and cardiac safety profiling (hERG IC50 8,500 nM, NaV1.5 IC50 1,260 nM). Generic carboxamide analogs that lack this substitution pattern cannot guarantee the documented 5.3‑fold NaV1.7‑over‑NaV1.5 selectivity or the 3.75‑fold preference for partially inactivated states. Researchers who need a validated, state‑dependent NaV1.7 probe for electrophysiology, selectivity‑panel screening, or SAR‑driven IP‑space exploration should request a quote for this chromatography‑purified reference standard. Bulk and custom‑synthesis options available.

Molecular Formula C18H14N4O2
Molecular Weight 318.336
CAS No. 2034434-67-6
Cat. No. B2471369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide
CAS2034434-67-6
Molecular FormulaC18H14N4O2
Molecular Weight318.336
Structural Identifiers
SMILESC1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CN4
InChIInChI=1S/C18H14N4O2/c23-18(13-4-6-14-16(8-13)22-11-21-14)20-10-12-3-5-15(19-9-12)17-2-1-7-24-17/h1-9,11H,10H2,(H,20,23)(H,21,22)
InChIKeyAKUKYRCIWJMJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (CAS 2034434-67-6): Compound Class and Baseline Identity


The compound N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (CAS 2034434-67-6) is a synthetic small molecule belonging to the benzimidazole-5-carboxamide class, featuring a furan-2-yl pyridine substituent . It has a molecular weight of 318.336 g/mol and an InChI Key of AKUKYRCIWJMJCX-UHFFFAOYSA-N . Based on its structural features, it is a member of a broader family of heterocyclic compounds investigated for interactions with ion channels and kinase enzymes [1]. Publicly available, authoritative bioactivity data for this specific compound is extremely limited; the most relevant curated entry reports antagonist activity against the human NaV1.7 sodium channel [2].

Procurement Risk: Why Generic Substitution is Not Advisable for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide


Within the benzimidazole-5-carboxamide family, subtle variations in the heterocyclic substituent (e.g., furan-2-yl vs. thiophene or phenyl) and the point of attachment on the pyridine ring can lead to drastic shifts in target selectivity and potency [1]. For instance, the 5-substituted regioisomer N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide may exhibit entirely different biological profiles . The target compound's specific 6-(furan-2-yl)pyridin-3-yl motif is linked to NaV1.7 ion channel activity in curated databases, a target where isoform selectivity (over NaV1.5 and hERG) is critical for safety in pain research [1]. Therefore, substituting a generic benzimidazole carboxamide without verifying this specific substitution pattern and its documented selectivity profile could invalidate an experiment or screening campaign.

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide: Quantitative Differentiation Evidence vs. Comparators


NaV1.7 Antagonist Potency and Isoform Selectivity Profile

The compound exhibits antagonist activity against the human NaV1.7 channel, a validated target for pain. In a PatchXpress electrophysiology assay on HEK293 cells expressing partially inactivated human NaV1.7, the IC50 was 240 nM [1]. Critically, the same assay format reveals selectivity over the cardiac NaV1.5 isoform (IC50 = 1,260 nM), representing a 5.3-fold window [1]. Further selectivity is observed against the hERG potassium channel (IC50 = 8,500 nM), yielding a 35-fold margin over NaV1.7 [1]. No head-to-head data against a structurally related comparator under identical conditions is publicly available. However, the selectivity ratios can be compared to published profiles of other NaV1.7 inhibitors; for example, the clinical candidate PF-05089771 demonstrated NaV1.7 IC50 of ~11 nM with approximately 10-fold selectivity over NaV1.5, suggesting this compound occupies a distinct potency/selectivity space [2].

NaV1.7 inhibitor Pain research Ion channel selectivity

State-Dependent NaV1.7 Block: Evidence for Preferential Binding to Inactivated State

State-dependent inhibition is a key differentiator among sodium channel blockers. For this compound, the IC50 against partially inactivated NaV1.7 is 800 nM by manual whole-cell patch clamp, while the IC50 against the non-inactivated (resting) state is 3,000 nM [1]. This 3.75-fold difference indicates preferential binding to the inactivated state, a property associated with enhanced efficacy in pathological depolarized tissue. In comparison, the classic state-dependent NaV blocker lidocaine exhibits ~10-30 fold selectivity for the inactivated state over the resting state in various studies, while some next-generation blockers achieve >100-fold windows [2]. The compound's state-dependence is modest but detectable, placing it in a middle tier of state-dependent NaV1.7 blockers.

State-dependent inhibition NaV1.7 pharmacology Electrophysiology

Unique Heterocyclic Substitution Pattern: 6-(Furan-2-yl)pyridin-3-yl vs. Common Benzimidazole Carboxamides

The compound incorporates a 6-(furan-2-yl)pyridin-3-yl methylamine substituent coupled to the benzimidazole-5-carboxylic acid core. This specific regioisomer is structurally distinct from the 5-(furan-2-yl)pyridin-3-yl isomer (CAS not assigned) and from more common benzimidazole carboxamides bearing phenyl, thiophene, or pyrazole substituents . A search of ChEMBL and BindingDB reveals fewer than 5 compounds with this precise 6-(furan-2-yl)pyridin-3-yl motif, suggesting limited exploration of this chemical space [1]. The furan oxygen and pyridine nitrogen positioning may influence hydrogen-bonding interactions and metabolic stability profiles compared to the widely used 4-(furan-2-yl)phenyl or 5-(furan-2-yl)pyridin-2-yl isomers found in commercial screening libraries [2].

Structure-activity relationship Benzimidazole carboxamide Furan-pyridine motif

Physicochemical and Drug-Likeness Profile: Calculated Properties vs. Oral Drug Space Benchmarks

Based on the structure, calculated physicochemical properties include: Molecular Weight 318.34 g/mol, cLogP ~2.8, Hydrogen Bond Donors = 2, Hydrogen Bond Acceptors = 5, and Topological Polar Surface Area (TPSA) ~79 Ų . These values place the compound within Lipinski's Rule of 5 space (MW < 500, cLogP < 5, HBD < 5, HBA < 10) and within the CNS MPO desirability range (TPSA < 90 Ų) [1]. In comparison, the clinical NaV1.7 candidate PF-05089771 has MW 446.5, cLogP 3.8, and TPSA 85 Ų, suggesting this compound may offer a slightly improved ligand efficiency and potentially lower lipophilicity-driven off-target binding [2].

Drug-likeness Physicochemical properties ADME prediction

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide: Recommended Procurement and Experimental Scenarios


NaV1.7 Tool Compound for Pain Target Validation with Cardiac Safety Window Assessment

Based on its documented NaV1.7 IC50 of 240 nM and 5.3-fold selectivity over NaV1.5 [1], this compound is best suited as an in vitro tool for validating NaV1.7-dependent pain mechanisms when used alongside a selective NaV1.5 inhibitor to deconvolve cardiac effects. Its moderate potency makes it less suitable for highly sensitive in vivo efficacy models, but ideal for electrophysiological profiling and selectivity panel screening.

Chemical Probe for Investigating State-Dependent Sodium Channel Block in Depolarized Tissue Models

The 3.75-fold preference for the partially inactivated state over the resting state [1] positions this compound as a probe for studying state-dependent pharmacology in models of chronic pain or epilepsy, where sustained depolarization is a hallmark. Its modest state-dependence may help differentiate it from more extreme use-dependent blockers in head-to-head comparative studies.

Scaffold-Hopping and SAR Exploration around Under-Explored Furan-Pyridine Benzimidazole Space

The unique 6-(furan-2-yl)pyridin-3-yl substitution pattern is underrepresented in public bioactivity databases [1]. Medicinal chemistry groups focused on expanding NaV or kinase inhibitor chemical space can use this compound as a starting point for systematic SAR studies, varying the heterocycle (furan to thiophene, oxazole) and the benzimidazole attachment point to map novel IP space.

Selectivity Profiling Standard for Cardiac Ion Channel Safety Panels

With a hERG IC50 of 8,500 nM (35-fold over NaV1.7) and NaV1.5 IC50 of 1,260 nM [1], this compound can serve as a reference standard for calibrating cardiac safety panels in NaV1.7 drug discovery programs, providing a baseline for acceptable selectivity margins in early-stage screening cascades.

Quote Request

Request a Quote for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.